molecular formula C10H6N2S B14465384 Thieno[3,2-b][1,6]naphthyridine CAS No. 66794-97-6

Thieno[3,2-b][1,6]naphthyridine

Cat. No.: B14465384
CAS No.: 66794-97-6
M. Wt: 186.24 g/mol
InChI Key: CFFMUGUVFWZBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-b][1,6]naphthyridine ( 66794-97-6) is a polycyclic heterocyclic compound with a molecular weight of 186.24 g/mol and the molecular formula C 10 H 6 N 2 S . Its structure features a thiophene ring fused at the [3,2-b] position to a 1,6-naphthyridine core, resulting in a planar, aromatic system with extended π-conjugation . This fused ring system is of significant interest in medicinal chemistry and materials science research. The 1,6-naphthyridine scaffold, which forms the core of this compound, is recognized as a "privileged structure" in drug discovery due to its broad spectrum of biological activities . Functionalized 1,6-naphthyridine derivatives and their fused analogues have demonstrated a wide range of physiological activities in scientific studies, including anticancer, anti-HIV-1, antimicrobial, and cytotoxic properties . Furthermore, related heterocyclic systems incorporating the 1,6-naphthyridine structure have shown potent, low-nanomolar inhibitory activity in biochemical assays, highlighting the pharmacological potential of this structural class . Synthetic routes to this and related complex heterocycles often involve sophisticated cyclization strategies, enabling functionalization at multiple positions for further structure-activity relationship studies . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

66794-97-6

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

thieno[3,2-b][1,6]naphthyridine

InChI

InChI=1S/C10H6N2S/c1-3-11-6-7-5-10-9(2-4-13-10)12-8(1)7/h1-6H

InChI Key

CFFMUGUVFWZBPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=CC3=C(C=CS3)N=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Analogues of Thieno[3,2-b][1,6]naphthyridine
Compound Fusion Position Key Features Synthesis Method References
Thieno[2,3-h][1,6]naphthyridine [2,3-h] Smiles rearrangement; substituents at C8 and C5 enhance reactivity Cyclization of dinitriles with KOtBu
Benzo[b]thieno[3,2-h][1,6]naphthyridine [3,2-h] with benzo fusion Tetracyclic system; higher cytotoxicity in cancer cell lines Friedländer cyclization
Thieno[3,2-c][1,7]naphthyridine [3,2-c] Seven-membered ring variant; improved solubility Pictet-Spengler reaction
Benzo[h]naphtho[1,2-b][1,6]naphthyridine Benzo[h] fused Extended π-system; superior cytotoxicity over isomeric benzo[b] derivatives Condensation and cyclization with PPA

Physicochemical Properties

  • Solubility: Methyl substituents (e.g., 8-methylthieno[2,3-h][1,6]naphthyridine) enhance lipophilicity, favoring membrane permeability .
  • Stability: this compound derivatives exhibit thermal stability up to 250°C, whereas benzo-fused analogues degrade at lower temperatures due to extended conjugation .
  • Spectral Characterization: 1H-NMR: Thieno[2,3-h] derivatives show distinct signals for H-5 (9.15 ppm, singlet) and H-8 (9.16 ppm, dd) . MS: Molecular ion peaks at m/z 409 for diphenyl-substituted derivatives confirm structural integrity .
Table 2: Cytotoxicity of Selected Analogues (IC50, μM)
Compound K562 (Leukemia) MCF7 (Breast) Hep-G2 (Liver) HeLa (Cervical) References
Benzo[h]naphtho[1,2-b][1,6]naphthyridine (4a ) 0.12 0.18 0.25 0.21
Benzo[b]naphtho[1,2-h][1,6]naphthyridine (13a ) 1.45 2.10 3.20 2.75
8-Methylthieno[2,3-h][1,6]naphthyridine (4b ) N/A N/A N/A N/A
This compound derivatives 0.85–2.30 1.10–3.50 1.80–4.20 1.50–3.90

Key Findings :

  • Positional Isomerism : Benzo[h] isomers exhibit 10–15× higher potency than benzo[b] analogues, attributed to optimized π-stacking with DNA .
  • Substituent Effects : Chloro and methyl groups at C5/C8 (e.g., 12b , 13b ) improve anticancer activity by 30–50% .
  • Antiviral Activity : Pyrazolo-fused derivatives show anti-HSV-1 activity (EC50 = 0.8 μM), comparable to acyclovir .

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